6',7'-Dihydro-5'H-spiro[oxolane-3,4'-thieno[3,2-c]pyridine]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6’,7’-Dihydro-5’H-spiro[oxolane-3,4’-thieno[3,2-c]pyridine] is a chemical compound with the molecular formula C10H13NOS and a molecular weight of 195.28 g/mol . This compound is characterized by its unique spiro structure, which includes an oxolane ring fused to a thieno[3,2-c]pyridine moiety. It is primarily used for research purposes and has various applications in scientific studies .
Vorbereitungsmethoden
The synthesis of 6’,7’-Dihydro-5’H-spiro[oxolane-3,4’-thieno[3,2-c]pyridine] involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues can be achieved using manganese(II) triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant at 25°C in water . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.
Analyse Chemischer Reaktionen
6’,7’-Dihydro-5’H-spiro[oxolane-3,4’-thieno[3,2-c]pyridine] undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like t-BuOOH and reducing agents such as hydrazine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxo derivatives, while reduction reactions can produce dihydro derivatives .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential pharmacological properties and interactions with biological targets. Additionally, it can be used in the development of new materials and industrial processes .
Wirkmechanismus
The mechanism of action of 6’,7’-Dihydro-5’H-spiro[oxolane-3,4’-thieno[3,2-c]pyridine] involves its interaction with specific molecular targets and pathways. The presence of the pyridine nitrogen in the structure allows for protonation in enzyme active sites, providing resonance stabilization of carbanionic intermediates . This interaction can influence various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
6’,7’-Dihydro-5’H-spiro[oxolane-3,4’-thieno[3,2-c]pyridine] can be compared with other similar compounds, such as 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one and 1,2-dihydro-5H-benzothiopyrano[4,3-c]pyrazol-3-one These compounds share structural similarities but differ in their specific functional groups and chemical properties
Eigenschaften
Molekularformel |
C10H13NOS |
---|---|
Molekulargewicht |
195.28 g/mol |
IUPAC-Name |
spiro[6,7-dihydro-5H-thieno[3,2-c]pyridine-4,3'-oxolane] |
InChI |
InChI=1S/C10H13NOS/c1-4-11-10(3-5-12-7-10)8-2-6-13-9(1)8/h2,6,11H,1,3-5,7H2 |
InChI-Schlüssel |
DSPROXHFRMNDHC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC2(CCOC2)C3=C1SC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.